molecular formula C19H15FN2O2 B5198575 2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone

2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5198575
M. Wt: 322.3 g/mol
InChI Key: JODVKNSZADYOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been extensively studied for its potential therapeutic uses in various diseases, such as cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. It also inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation and angiogenesis in various disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potent anti-cancer and anti-inflammatory properties. It is also relatively easy to synthesize and has good solubility in various solvents. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research on 2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to study its potential use in combination with other drugs or therapies for cancer and inflammation. Another direction is to study its potential use in treating neurodegenerative disorders. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-fluoroaniline with 2-furaldehyde and subsequent cyclization with anthranilic acid. The reaction is carried out under reflux in ethanol and yields the desired product in good yields.

Scientific Research Applications

2-(2-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic uses. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-9-3-1-7-14(16)18-21-17-10-4-2-8-15(17)19(23)22(18)12-13-6-5-11-24-13/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVKNSZADYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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